molecular formula C17H17N3O B2576814 2-(4-Isobutylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde CAS No. 891767-58-1

2-(4-Isobutylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B2576814
CAS No.: 891767-58-1
M. Wt: 279.343
InChI Key: NQIJVPUPANMGGU-UHFFFAOYSA-N
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Description

2-(4-Isobutylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isobutylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde typically involves multi-step reactions. One common method includes the condensation of 4-isobutylbenzaldehyde with 2-aminopyrimidine under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyrimidine ring . The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like phosphorus oxychloride (POCl3) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isobutylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Isobutylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Isobutylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the isobutyl group may enhance its lipophilicity and membrane permeability, potentially leading to improved pharmacokinetic properties .

Properties

IUPAC Name

2-[4-(2-methylpropyl)phenyl]imidazo[1,2-a]pyrimidine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-12(2)10-13-4-6-14(7-5-13)16-15(11-21)20-9-3-8-18-17(20)19-16/h3-9,11-12H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQIJVPUPANMGGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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